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Cat. No.: B12046305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and

functional characteristics of histatin-5, a naturally occurring human salivary peptide with

significant antimicrobial properties. This document details its amino acid sequence, three-

dimensional structure, and the experimental methodologies used for its characterization.

Furthermore, it delves into its mechanism of action, particularly its potent candidacidal activity,

and the associated signaling pathways.

Histatin-5: Core Molecular Features
Histatin-5 is a 24-amino acid cationic peptide, rich in histidine residues, which plays a crucial

role in the innate immune defense of the oral cavity.[1]

Amino Acid Sequence and Physicochemical Properties
The primary structure of human histatin-5 has been well-established. The sequence is as

follows:

DSHAKRHHGYKRKFHEKHHSHRGY[1][2][3]

This specific sequence imparts a unique set of physicochemical properties to the peptide,

which are summarized in the table below.
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Property Value Reference

Full Amino Acid Sequence

Asp-Ser-His-Ala-Lys-Arg-His-

His-Gly-Tyr-Lys-Arg-Lys-Phe-

His-Glu-Lys-His-His-Ser-His-

Arg-Gly-Tyr

[1][2][3]

Single-Letter Code
DSHAKRHHGYKRKFHEKHH

SHRGY
[1][2]

Molecular Formula C133H195N51O33 [2]

Molecular Weight 3036.5 Da [2]

CAS Registry Number 104339-66-4 [2]

The Conformational Plasticity of Histatin-5 Structure
The three-dimensional structure of histatin-5 is highly dependent on its environment. This

conformational flexibility is a key aspect of its biological function.

Structure in Aqueous vs. Non-Aqueous Environments
In aqueous solutions at physiological pH, histatin-5 exists predominantly as a random coil,

lacking a well-defined secondary structure.[4][5] This has been demonstrated by techniques

such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[4][6]

However, in non-aqueous or membrane-mimetic environments, such as in the presence of

trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO), histatin-5 undergoes a significant

conformational change, adopting a largely alpha-helical structure.[4][5][7][8] This transition to

an alpha-helical conformation is believed to be crucial for its antimicrobial activity, facilitating its

interaction with and translocation across microbial cell membranes.[7][8]

Quantitative Structural Data
The following tables present quantitative data derived from structural studies of histatin-5.

Table 2.1: ¹H NMR Chemical Shifts of Histatin-5 in 90% TFE/10% H₂O (pH 3.6)
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Residue NH Hα Hβ Hγ Hδ Others

D2 8.45 4.63 2.82, 2.75 - - -

S3 8.21 4.41 3.91 - - -

H4 8.32 4.61 3.19, 3.11 - 7.02 8.29 (ε1)

A5 8.25 4.29 1.45 - - -

K6 8.11 4.21 1.81, 1.72 1.41 1.63 2.98 (ε)

R7 8.09 4.23 1.83, 1.74 1.61 3.18 -

H8 8.01 4.31 3.21, 3.13 - 7.05 8.33 (ε1)

H9 7.98 4.28 3.23, 3.15 - 7.08 8.38 (ε1)

G10 8.23 3.92 - - - -

Y11 8.15 4.51 3.01, 2.93 - 6.79 7.09 (ε)

K12 8.03 4.25 1.85, 1.76 1.45 1.66 3.01 (ε)

R13 7.95 4.19 1.88, 1.79 1.63 3.21 -

K14 7.88 4.15 1.91, 1.82 1.48 1.69 3.04 (ε)

F15 7.81 4.45 3.11, 3.03 - 7.21-7.35 -

H16 7.91 4.35 3.25, 3.17 - 7.11 8.41 (ε1)

E17 8.05 4.27 2.05, 1.98 2.28 - -

K18 7.99 4.18 1.95, 1.86 1.51 1.72 3.08 (ε)

H19 8.11 4.38 3.28, 3.21 - 7.15 8.45 (ε1)

H20 8.18 4.33 3.31, 3.24 - 7.18 8.49 (ε1)

S21 8.28 4.43 3.95 - - -

H22 8.35 4.55 3.35, 3.28 - 7.22 8.53 (ε1)

R23 8.29 4.26 1.98, 1.89 1.68 3.25 -

G24 8.41 3.98 - - - -
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Y25 8.33 4.58 3.15, 3.07 - 6.83 7.13 (ε)

Note: Data extracted from a published study. The numbering in the original source appears to

be shifted by one residue compared to the standard 24-residue sequence.

Table 2.2: Metal Ion Binding Affinity of Histatin-5

Metal Ion
Binding Affinity
(Kd)

Method Reference

Cu(II) 2.6 x 10-7 M N/A [2]

Zn(II)
~1 x 10-5 M (buffer-

dependent)

Isothermal Titration

Calorimetry
[9]

Zn(II)
~6 x 10-6 M (buffer-

independent)

Isothermal Titration

Calorimetry
[9]

Experimental Protocols for Histatin-5
Characterization
This section provides an overview of the key experimental protocols used to study the structure

and function of histatin-5.

Determination of Candidacidal Activity
A common method to assess the antifungal activity of histatin-5 is the broth microdilution

assay to determine the minimum inhibitory concentration (MIC) and a cell viability assay.[10]

Experimental Workflow: Candidacidal Activity Assay
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Cell Preparation

Incubation with Histatin-5

Viability Assessment

1. Culture C. albicans overnight in YPD broth

2. Harvest mid-log phase cells by centrifugation

3. Wash cells with phosphate buffer

4. Resuspend cells to a defined concentration (e.g., 1x10^6 cells/mL)

5. Mix cell suspension with serial dilutions of histatin-5

6. Incubate at 37°C for a defined period (e.g., 1-2 hours)

7. Serially dilute the incubation mixture

8. Plate aliquots onto YPD agar plates

9. Incubate plates at 30°C for 24-48 hours

10. Count Colony Forming Units (CFUs)

11. Calculate percentage of killing compared to control

Click to download full resolution via product page

Figure 1. Workflow for a typical candidacidal activity assay.
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Structural Analysis by Circular Dichroism (CD)
Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of histatin-5 in different

solvent conditions.

Methodology:

Sample Preparation: Prepare solutions of histatin-5 at a known concentration (e.g., 50 µM)

in the desired buffers (e.g., water, phosphate buffer, or various concentrations of TFE in

water).[1]

Instrument Setup: Use a spectropolarimeter equipped with a quartz cell of a defined path

length (e.g., 0.1 cm).

Data Acquisition: Record CD spectra over a wavelength range of 190-260 nm. Multiple scans

are typically averaged to improve the signal-to-noise ratio.

Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The

percentage of alpha-helical content can be estimated from the MRE value at 222 nm using

established formulas. The spectra of histatin-5 show a characteristic negative band around

200 nm in water, indicative of a random coil.[1] In the presence of increasing concentrations

of TFE, two negative bands appear around 208 and 222 nm, and a positive band around 192

nm, which are characteristic of an alpha-helical structure.[1]

Structural Analysis by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Two-dimensional NMR spectroscopy is used to obtain detailed information about the three-

dimensional structure of histatin-5 in solution.

Methodology:

Sample Preparation: Prepare a concentrated solution of histatin-5 in the desired solvent

(e.g., a mixture of TFE and water or DMSO) containing a small amount of D₂O for the lock

signal.
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Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation

Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a

high-field NMR spectrometer.

Data Analysis:

Resonance Assignment: The TOCSY spectra are used to assign the proton resonances to

specific amino acid residues in the sequence.

Structural Restraints: The NOESY spectra provide information about through-space

interactions between protons that are close in the 3D structure. These NOEs are used as

distance restraints in structure calculation algorithms.

Structure Calculation: The experimental restraints are used to calculate an ensemble of

3D structures that are consistent with the NMR data.

Mechanism of Action and Signaling Pathways
The primary biological function of histatin-5 is its potent activity against the pathogenic fungus

Candida albicans. This activity is not due to simple membrane lysis but involves a multi-step

process.

Candidacidal Mechanism of Histatin-5
The killing mechanism of histatin-5 against C. albicans involves the following key steps:

Cell Wall Binding: Histatin-5 initially binds to the fungal cell wall, a process that is energy-

independent.

Translocation: The peptide is then translocated across the cell membrane into the cytoplasm.

This step is energy-dependent and utilizes fungal polyamine transporters.

Intracellular Targeting: Once inside the cell, histatin-5 targets the mitochondria, leading to

the production of reactive oxygen species (ROS).

Induction of Osmotic Stress: The accumulation of ROS and other intracellular events lead to

an ion imbalance and volume dysregulation, ultimately causing osmotic stress and cell

death.[3]
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Activation of the Hog1 MAPK Signaling Pathway
Histatin-5-induced stress in C. albicans triggers a cellular response mediated by the High-

Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK)

pathway.[3][7]

Signaling Pathway: Histatin-5 Induced Hog1 Activation
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Figure 2. Activation of the Hog1 MAPK pathway in C. albicans in response to histatin-5.
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The activation of the Hog1 pathway, leading to the production of glycerol, is a defense

mechanism by the fungal cell to counteract the osmotic stress induced by histatin-5.[3]

Conclusion
Histatin-5 is a multifaceted salivary peptide with a well-defined primary structure and a

conformationally adaptable three-dimensional structure. Its potent candidacidal activity,

mediated by a non-lytic mechanism involving intracellular targeting and the induction of osmotic

stress, makes it a subject of significant interest for the development of novel antifungal

therapeutics. The detailed understanding of its structure, function, and the signaling pathways it

modulates in target organisms, as outlined in this guide, provides a solid foundation for future

research and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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